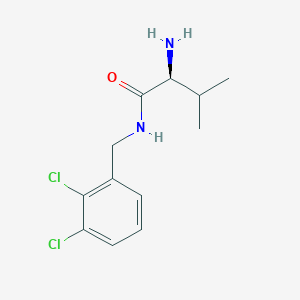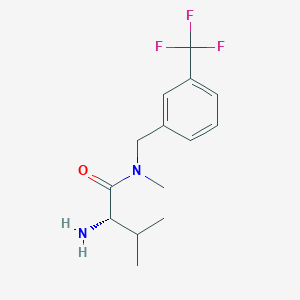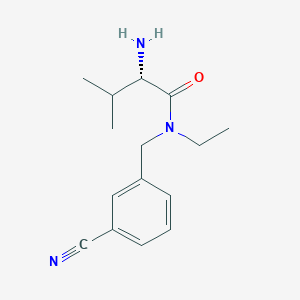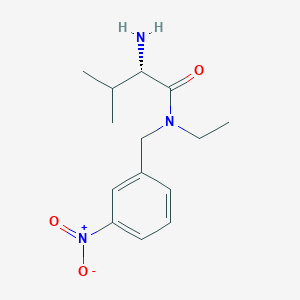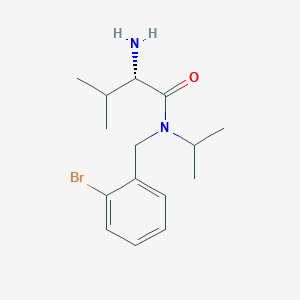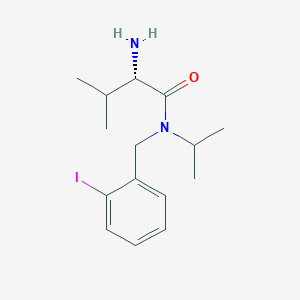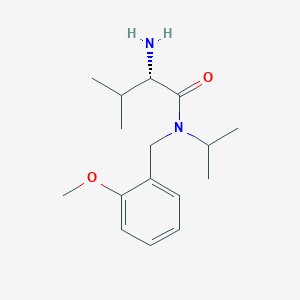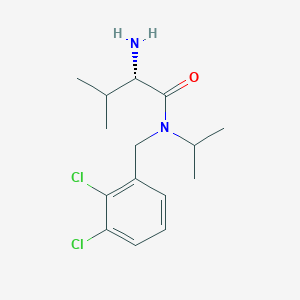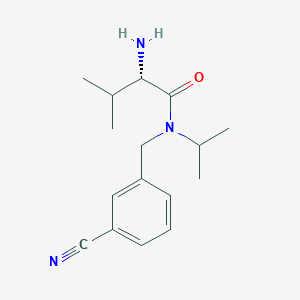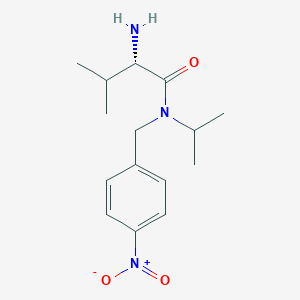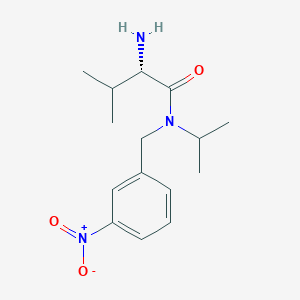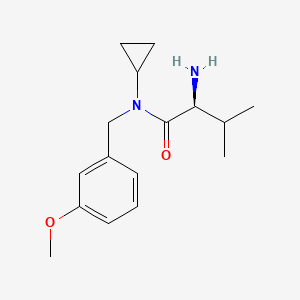
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is a chiral amide compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropyl group, a methoxy-benzyl group, and a chiral center, making it an interesting subject for research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide typically involves the following steps:
Formation of the Chiral Intermediate: The chiral center is introduced using enantioselective synthesis methods. One common approach is the use of chiral auxiliaries or catalysts to achieve the desired stereochemistry.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Amide Bond Formation: The amide bond is formed by coupling the chiral intermediate with the appropriate amine and carboxylic acid derivatives under mild conditions, often using coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow chemistry or batch processing. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy-benzyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amide bond or the cyclopropyl group, potentially yielding amines or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Amines, alkanes.
Substitution: Functionalized benzyl derivatives.
科学研究应用
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide has several research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound’s chiral nature makes it useful in studying enantioselective biological processes.
Industrial Applications: It can be used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows for selective binding to these targets, influencing biological pathways and processes. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential.
相似化合物的比较
Similar Compounds
- ®-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide
- 2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide (racemic mixture)
- 2-Amino-N-cyclopropyl-N-benzyl-3-methyl-butyramide
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(3-methoxy-benzyl)-3-methyl-butyramide is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for enantioselective interactions, making it valuable in applications where stereochemistry is crucial.
属性
IUPAC Name |
(2S)-2-amino-N-cyclopropyl-N-[(3-methoxyphenyl)methyl]-3-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)15(17)16(19)18(13-7-8-13)10-12-5-4-6-14(9-12)20-3/h4-6,9,11,13,15H,7-8,10,17H2,1-3H3/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTMJVCXUOZZBOI-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC(=CC=C1)OC)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(CC1=CC(=CC=C1)OC)C2CC2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
